1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane
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Overview
Description
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane is an organic peroxide compound It is characterized by the presence of a peroxy group attached to a cyclohexane ring, with a methoxy group and a 2,4,4-trimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane typically involves the reaction of cyclohexanone with 2,4,4-trimethylpentan-2-yl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols or other reduced forms.
Substitution: The methoxy and peroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclopentane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cycloheptane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclooctane
Comparison: Compared to these similar compounds, 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane is unique due to its specific ring size and the presence of the methoxy group. These structural features influence its reactivity and applications, making it particularly suitable for certain chemical and industrial processes.
Properties
CAS No. |
125768-95-8 |
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Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
1-methoxy-1-(2,4,4-trimethylpentan-2-ylperoxy)cyclohexane |
InChI |
InChI=1S/C15H30O3/c1-13(2,3)12-14(4,5)17-18-15(16-6)10-8-7-9-11-15/h7-12H2,1-6H3 |
InChI Key |
CCMGUROHSFHCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC1(CCCCC1)OC |
Origin of Product |
United States |
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